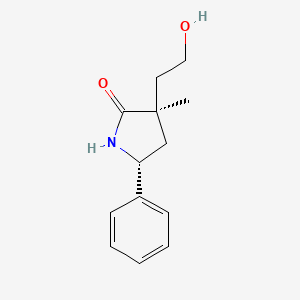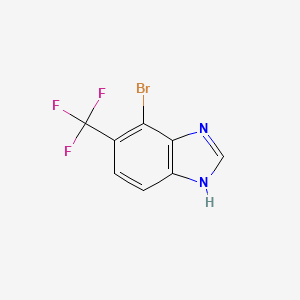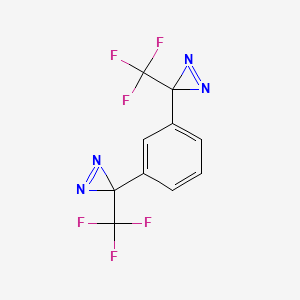
1,3-Bis(3-(trifluoromethyl)-3H-diazirin-3-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(3-(trifluoromethyl)-3H-diazirin-3-yl)benzene is a chemical compound known for its unique structure and properties. It features two trifluoromethyl groups attached to a benzene ring, with each trifluoromethyl group linked to a diazirinyl moiety. This compound is of significant interest in various scientific fields due to its stability and reactivity.
准备方法
The synthesis of 1,3-Bis(3-(trifluoromethyl)-3H-diazirin-3-yl)benzene typically involves multiple steps, starting from commercially available precursors. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
化学反应分析
1,3-Bis(3-(trifluoromethyl)-3H-diazirin-3-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents, leading to the formation of reduced derivatives.
Substitution: The trifluoromethyl groups can participate in substitution reactions, often facilitated by catalysts or specific reagents.
科学研究应用
1,3-Bis(3-(trifluoromethyl)-3H-diazirin-3-yl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is employed in photoaffinity labeling, a technique used to study protein-ligand interactions by forming covalent bonds upon exposure to light.
Medicine: Research is ongoing to explore its potential in drug development, particularly in the design of novel pharmaceuticals with enhanced stability and reactivity.
作用机制
The mechanism by which 1,3-Bis(3-(trifluoromethyl)-3H-diazirin-3-yl)benzene exerts its effects involves the activation of its diazirinyl groups upon exposure to light. This activation leads to the formation of highly reactive carbene intermediates, which can then interact with nearby molecules to form covalent bonds. These interactions are crucial in applications such as photoaffinity labeling, where the compound is used to study molecular interactions and pathways .
相似化合物的比较
1,3-Bis(3-(trifluoromethyl)-3H-diazirin-3-yl)benzene can be compared with other similar compounds, such as:
1,3-Bis(trifluoromethyl)benzene: Lacks the diazirinyl groups, making it less reactive in photoaffinity labeling applications.
1,3,5-Tris(trifluoromethyl)benzene: Contains an additional trifluoromethyl group, which may alter its reactivity and applications.
1,4-Bis(trifluoromethyl)benzene: The position of the trifluoromethyl groups affects its chemical properties and reactivity.
The uniqueness of this compound lies in its combination of trifluoromethyl and diazirinyl groups, providing a balance of stability and reactivity that is valuable in various scientific and industrial applications.
属性
分子式 |
C10H4F6N4 |
|---|---|
分子量 |
294.16 g/mol |
IUPAC 名称 |
3-(trifluoromethyl)-3-[3-[3-(trifluoromethyl)diazirin-3-yl]phenyl]diazirine |
InChI |
InChI=1S/C10H4F6N4/c11-9(12,13)7(17-18-7)5-2-1-3-6(4-5)8(19-20-8)10(14,15)16/h1-4H |
InChI 键 |
PTWWXEJKTQALAL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C2(N=N2)C(F)(F)F)C3(N=N3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


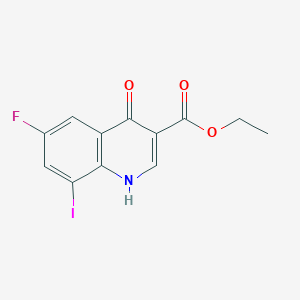
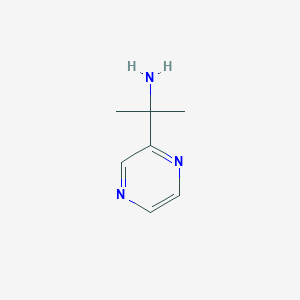
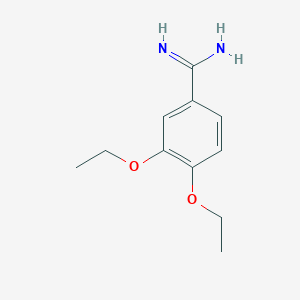
![Methyl 4'-(cyanomethyl)[1,1'-biphenyl]-3-carboxylate](/img/structure/B12853399.png)
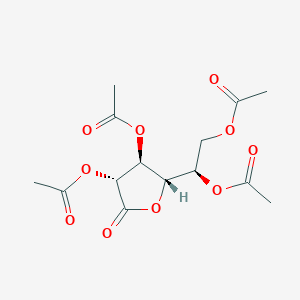
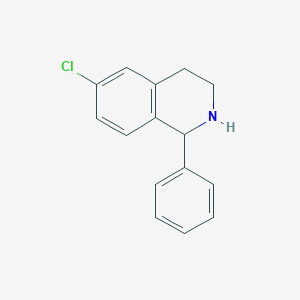
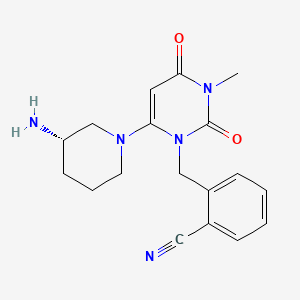
![3-Iodoimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B12853421.png)
![2'-Chlorospiro[adamantane-2,9'-fluorene]](/img/structure/B12853442.png)
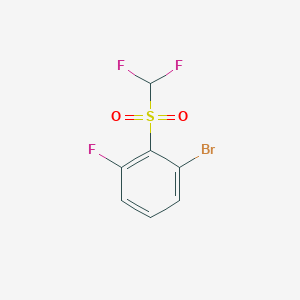
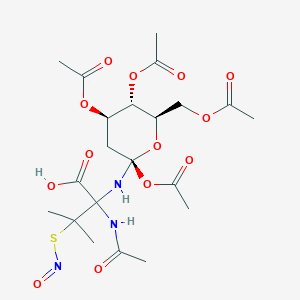
![[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl] methanol](/img/structure/B12853458.png)
